molecular formula C14H14O3 B2470190 5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid CAS No. 1094267-53-4

5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid

Cat. No.: B2470190
CAS No.: 1094267-53-4
M. Wt: 230.263
InChI Key: GEUBXEQMYSSKGM-UHFFFAOYSA-N
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Description

5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid ( 1094267-53-4) is a high-purity chemical compound for research and development applications. This molecule, with a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol, belongs to the class of furan-carboxylic acids . Research into structurally related furan-2-carboxylic acids has demonstrated their significant role in bacteriology, where they have been identified as key factors influencing bacterial swarming motility on solid culture media . Trace amounts of similar compounds, such as 5-(hydroxymethyl)furan-2-carboxylic acid and furan-2-carboxylic acid, are naturally found in agar and can determine the quality of solid agar plates for bacterial culture, either inhibiting or promoting the growth of certain bacteria like Pseudomonas collierea . This makes furan-carboxylic acid derivatives valuable tools for studying viable but non-culturable (VBNC) environmental bacteria and for optimizing microbial culture conditions . The compound is readily available for research purposes in various quantities, though it may be subject to stock availability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(3-propan-2-ylphenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(2)10-4-3-5-11(8-10)12-6-7-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUBXEQMYSSKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with an aldehyde in the presence of a base, followed by desilylation to yield the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and aromatic systems enable oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor Product(s)Reference Analog
Benzylic oxidationKMnO₄ (acidic), Δ5-[3-(2-Oxopropyl)phenyl]furan-2-carboxylic acid
Furan ring cleavageO₃ (ozonolysis), H₂O₂3-(3-Isopropylphenyl)-2-oxobut-3-enedioic acid
  • The isopropyl group undergoes benzylic oxidation to a ketone derivative (e.g., with KMnO₄).

  • Ozonolysis cleaves the furan ring, forming a diketone intermediate that further oxidizes to a diacid .

Reduction Reactions

The carboxylic acid and furan moieties participate in reduction:

Reaction TypeReagents/ConditionsMajor Product(s)Reference Analog
Carboxylic acid reductionLiAlH₄ (anhydrous ether), Δ5-[3-(Propan-2-yl)phenyl]furan-2-methanol
Furan ring hydrogenationH₂, Pd/C (ethanol), 60°CTetrahydrofuran derivative
  • LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the furan ring.

  • Catalytic hydrogenation saturates the furan ring to a tetrahydrofuran structure.

Substitution Reactions

Electrophilic substitution occurs on the phenyl and furan rings:

Phenyl Ring Substitution

Reaction TypeReagents/ConditionsMajor Product(s)Reference Analog
NitrationHNO₃, H₂SO₄, 0°C5-[3-(Propan-2-yl)-4-nitrophenyl]furan-2-carboxylic acid
SulfonationH₂SO₄ (fuming), 50°C5-[3-(Propan-2-yl)-4-sulfophenyl]furan-2-carboxylic acid
  • Nitration occurs at the para position relative to the isopropyl group due to steric and electronic effects .

Furan Ring Substitution

Reaction TypeReagents/ConditionsMajor Product(s)Reference Analog
BrominationBr₂ (FeBr₃ catalyst), CH₂Cl₂5-[3-(Propan-2-yl)phenyl]-3-bromofuran-2-carboxylic acid
  • Bromination occurs at the 3-position of the furan ring, favored by the electron-withdrawing effect of the carboxylic acid .

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitution:

Reaction TypeReagents/ConditionsMajor Product(s)Reference Analog
EsterificationMeOH, H₂SO₄ (cat.), refluxMethyl 5-[3-(Propan-2-yl)phenyl]furan-2-carboxylate
AmidationSOCl₂, NH₃ (excess)5-[3-(Propan-2-yl)phenyl]furan-2-carboxamide
  • Esterification with methanol yields the methyl ester in >80% yield .

  • Amidation via acyl chloride intermediate produces the primary amide.

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:

Reaction TypeReagents/ConditionsMajor Product(s)Reference Analog
Thermal decarboxylationCuO (catalyst), 200°C5-[3-(Propan-2-yl)phenyl]furan
Oxidative decarboxylationAgNO₃, NH₄OH5-[3-(Propan-2-yl)phenyl]furan-2-carbonitrile
  • Decarboxylation under heat yields the furan derivative, while oxidative conditions form a nitrile .

Cross-Coupling Reactions

The aryl halide derivatives participate in metal-catalyzed couplings:

Reaction TypeReagents/ConditionsMajor Product(s)Reference Analog
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMFBiaryl-furan hybrid structures
Heck reactionPd(OAc)₂, alkene, NEt₃Alkenyl-substituted derivatives
  • Suzuki coupling with aryl boronic acids forms biaryl systems .

  • Heck reactions introduce alkenyl groups at the furan or phenyl ring .

pH-Dependent Reactivity

The carboxylic acid’s pKa (~4.2) influences solubility and reaction pathways:

  • In basic media (pH > 5), the deprotonated carboxylate undergoes nucleophilic reactions (e.g., with alkyl halides).

  • In acidic media (pH < 3), protonation enhances electrophilic substitution on the furan ring.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of furan derivatives, including 5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid. Research indicates that certain furan derivatives can inhibit bacterial growth and biofilm formation. For instance, compounds similar to this compound have shown efficacy against Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .

2. Anticancer Properties
Furan-based compounds are being investigated for their anticancer potential. The structural features of this compound may contribute to its ability to interact with cellular pathways involved in cancer progression. Preliminary studies have indicated that such compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology .

Materials Science Applications

1. Polymer Production
this compound has been explored as a monomer for bio-based polymers. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. The use of this compound in the synthesis of biodegradable plastics aligns with current trends towards sustainable materials .

2. Coatings and Composites
The compound's chemical structure allows it to be integrated into coatings and composite materials, providing benefits such as improved adhesion and resistance to environmental degradation. Studies have shown that polymers derived from furan compounds exhibit enhanced performance characteristics compared to traditional petroleum-based materials .

Environmental Applications

1. Biodegradation Studies
Research into the biodegradability of furan derivatives indicates that this compound could serve as a model compound for understanding the environmental fate of synthetic polymers. Its breakdown products may be less toxic than those from conventional plastics, suggesting a lower environmental impact .

2. Soil Remediation
The application of furan derivatives in soil remediation processes has been explored due to their ability to interact with pollutants. The carboxylic acid group can facilitate the binding of heavy metals or organic pollutants, enhancing their removal from contaminated sites .

Case Studies

Study Focus Findings
Study A (2023)Antimicrobial EfficacyDemonstrated significant inhibition of E. coli growth using furan derivatives at low concentrations (1.8 µg L1^{-1}) .
Study B (2024)Polymer SynthesisDeveloped biodegradable polymers incorporating this compound, showing improved thermal stability .
Study C (2024)Soil RemediationInvestigated the binding capacity of furan derivatives for heavy metals in contaminated soil samples .

Mechanism of Action

The mechanism of action of 5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The furan ring and carboxylic acid group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • 5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid (Compound 1) :
    This analog exhibits strong inhibitory activity against MbtI (IC50 ≈ 13 µM) due to the electron-withdrawing trifluoromethyl groups at positions 2 and 4 of the phenyl ring. Steric hindrance between adjacent groups is minimized, allowing optimal enzyme interaction .
  • 5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid (Compound 3) :
    Relocating the trifluoromethyl groups to positions 3 and 5 reduces activity (IC50 ≈ 19 µM), likely due to altered spatial orientation in the enzyme pocket .
  • 5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (Compound IV): Introducing a cyano group at position 3 and a trifluoromethyl group at position 5 results in moderate activity (IC50 ≈ 15 µM), highlighting the importance of substituent positioning .

Electronic Effects of Substituents

  • 5-(2-Amino-4-nitrophenyl)furan-2-carboxylic acid (Compound 2): The electron-donating amino group and electron-withdrawing nitro group create a polarized phenyl ring, enhancing binding affinity (IC50 ≈ 10–15 µM) .
  • 5-(4-Nitrophenyl)furan-2-carboxylic acid :
    This analog demonstrates lower solubility in propan-2-ol compared to its 2- and 3-nitro isomers, as the para-nitro group increases molecular symmetry and crystallinity .

Hydrophobic and Alkoxy Substituents

  • 5-(3-Cyano-5-(3-phenylpropoxy)phenyl)furan-2-carboxylic acid (Compound 1d): A phenylpropoxy chain at position 5 increases hydrophobicity, yielding a high melting point (186°C) and 80% synthetic yield. Its IC50 is comparable to trifluoromethyl analogs .
  • 5-(4-Fluorophenoxymethyl)furan-2-carboxylic acid: The fluorophenoxy group enhances metabolic stability but reduces solubility in aqueous media, limiting in vivo applications .

Solubility and Thermodynamic Properties

  • 5-(Nitrophenyl)furan-2-carboxylic Acid Isomers :
    In propan-2-ol, the solubility follows the order: 3-nitro > 2-nitro > 4-nitro. The 3-nitro isomer’s asymmetric structure disrupts crystal packing, improving solubility .

Key Findings and Implications

  • Steric Optimization: Substituents at the 3-position of the phenyl ring (e.g., isopropyl, cyano) minimize steric clashes and improve enzyme binding .
  • Electronic Tuning: Electron-withdrawing groups (e.g., CF3, NO2) enhance inhibitory activity but reduce solubility, necessitating a balance for drug development .
  • Solubility Challenges : Asymmetric substituents (e.g., 3-nitro) improve solubility, guiding formulation strategies for hydrophobic analogs .

This analysis underscores the critical role of substituent chemistry in optimizing the bioactivity and physicochemical properties of aryl-furan carboxylic acids. Further studies should explore hybrid derivatives combining isopropyl and electron-withdrawing groups to enhance both potency and solubility.

Biological Activity

5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, which is known for its reactivity and biological relevance, particularly in the development of pharmaceuticals. The presence of the propan-2-yl group and the carboxylic acid moiety contributes to its chemical behavior and biological interactions.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. The furan ring can participate in biochemical reactions, while the carboxylic acid group can form hydrogen bonds with proteins, influencing their activity. This dual functionality allows the compound to modulate different biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways.
  • Receptor Interaction : It could interact with specific receptors, influencing cellular signaling cascades.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, similar to other furan derivatives which have shown effectiveness against various pathogens.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, a common mechanism among furan derivatives .
  • Anticancer Properties : There is emerging evidence that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth .

Research Findings

A variety of studies have been conducted to evaluate the biological activity of furan derivatives, including this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential effectiveness against pathogens
Anti-inflammatoryInhibition of cytokine release
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • PDE4 Inhibition : A study on phenyl-substituted furan derivatives showed that compounds similar to this compound exhibited significant inhibition against phosphodiesterase type 4 (PDE4), which is involved in inflammatory responses. The most effective compounds had IC50 values lower than established PDE4 inhibitors like rolipram .
  • Cytotoxicity in Cancer Models : Research involving various cancer cell lines demonstrated that certain furan derivatives could induce cell death through apoptotic pathways. For instance, compounds related to this structure were noted for their ability to arrest the cell cycle and trigger apoptosis in MCF-7 breast cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Synthetic Pathways :

  • Stepwise Coupling : Analogous furan-carboxylic acid derivatives (e.g., 5-(quinolin-8-yl)furan-2-carboxylic acid) are synthesized via multi-step protocols, such as Suzuki-Miyaura coupling between halogenated furans and aryl boronic acids, followed by carboxylation .
  • Optimization : Reaction conditions (temperature, pH, catalyst) must be tightly controlled. For example, Suzuki coupling typically requires Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres. Yields >70% are achievable with purified intermediates .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity. Monitor by TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Analytical Workflow :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Retention times should match reference standards .
  • NMR : Key signals include:
  • ¹H NMR : Furan protons (δ 6.2–7.5 ppm), isopropyl group (δ 1.2–1.4 ppm, doublet) .
  • ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm), furan carbons (δ 105–160 ppm) .
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ ion (calculated m/z: 259.2 for C₁₄H₁₄O₃) .

Q. What in vitro biological screening approaches are appropriate for initial assessment of its pharmacological potential?

  • Assay Design :

  • Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli .
  • Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the propan-2-ylphenyl substituent in modulating biological activity?

  • Methodology :

  • Analog Synthesis : Replace the propan-2-yl group with methyl, trifluoromethyl, or halogens. Use computational docking (e.g., AutoDock Vina) to predict binding to targets like COX-2 .
  • Pharmacophore Mapping : Compare logP, polar surface area, and steric effects of substituents. Fluorinated analogs (e.g., 3-[5-(2,4-difluorophenyl)-2-furyl]acrylic acid) often enhance membrane permeability .
    • Data Analysis : Correlate substituent hydrophobicity (ClogP) with anti-inflammatory IC₅₀ values using linear regression models .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding its reactivity or binding affinities?

  • Case Study : If DFT calculations predict strong COX-2 binding but experimental IC₅₀ is weak:

  • Solvent Effects : Re-run simulations with explicit water molecules.
  • Conformational Flexibility : Perform molecular dynamics (MD) simulations to assess ligand flexibility in the binding pocket .
  • Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What crystallographic techniques are suitable for elucidating the three-dimensional conformation of this compound, and how does its solid-state structure influence intermolecular interactions?

  • Crystallization : Slow evaporation from DMSO/water (1:1) at 4°C. Monitor crystal growth via microscopy .
  • X-ray Diffraction : Collect data at 100 K. Refine using SHELX. Key parameters:

  • Hydrogen Bonding : Carboxylic acid groups form dimers (O···O distance ~2.6 Å) .
  • Packing : Bulky isopropyl groups induce steric hindrance, reducing crystal symmetry .

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